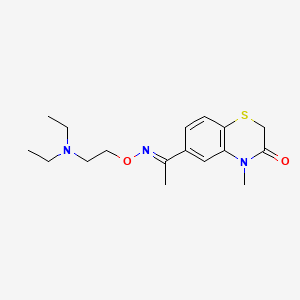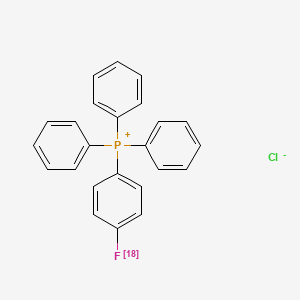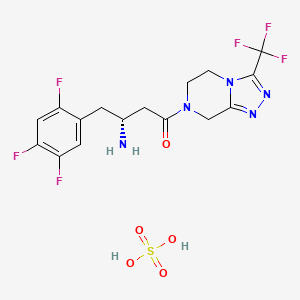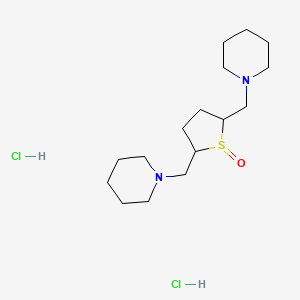
Lidocaine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lidocaine sulfate is a salt form of lidocaine, a local anesthetic and antiarrhythmic agent. Lidocaine is widely used in medical procedures to numb tissue in a specific area and to treat ventricular tachycardia. This compound is particularly useful in formulations where a water-soluble form of lidocaine is required.
準備方法
Synthetic Routes and Reaction Conditions
Lidocaine sulfate is synthesized through a multi-step process starting from 2,6-dimethylaniline. The first step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to produce lidocaine. The final step involves the reaction of lidocaine with sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product.
化学反応の分析
Types of Reactions
Lidocaine sulfate undergoes several types of chemical reactions, including:
Oxidation: Lidocaine can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Lidocaine can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Major products include N-oxide derivatives.
Reduction: Reduced forms of lidocaine.
Substitution: Substituted amide derivatives.
科学的研究の応用
Lidocaine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving nerve conduction and ion channel function.
Medicine: Extensively used in clinical research for its anesthetic and antiarrhythmic properties.
Industry: Utilized in the formulation of topical anesthetics and other pharmaceutical products.
作用機序
Lidocaine sulfate exerts its effects by blocking sodium channels in neuronal cell membranes. This action prevents the generation and conduction of nerve impulses, leading to localized numbness. In the heart, lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting its antiarrhythmic effects.
類似化合物との比較
Similar Compounds
Bupivacaine: Another local anesthetic with a longer duration of action.
Ropivacaine: Similar to bupivacaine but with a better safety profile.
Mepivacaine: A local anesthetic with a faster onset of action compared to lidocaine.
Uniqueness
Lidocaine sulfate is unique due to its rapid onset of action and versatility in various formulations. It is also less toxic compared to some other local anesthetics, making it a preferred choice in many medical procedures.
特性
CAS番号 |
24847-67-4 |
|---|---|
分子式 |
C14H24N2O5S |
分子量 |
332.42 g/mol |
IUPAC名 |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;sulfuric acid |
InChI |
InChI=1S/C14H22N2O.H2O4S/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-5(2,3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,1,2,3,4) |
InChIキー |
WKECJNYGULLKBJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)
